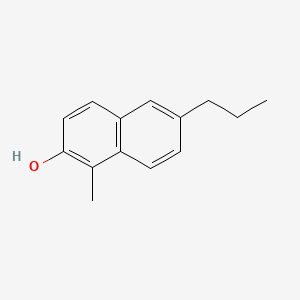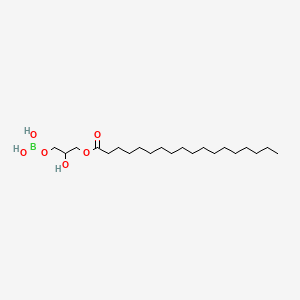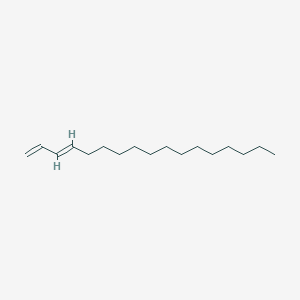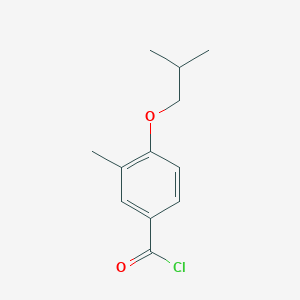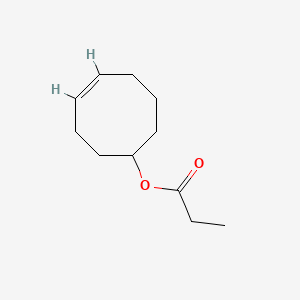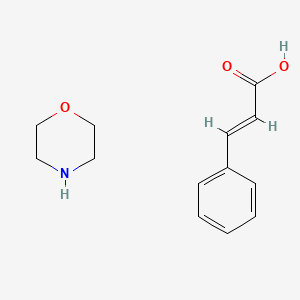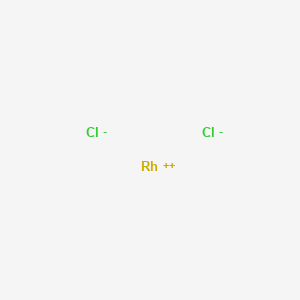
Tri-sec-butylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-sec-butylphenol is an aromatic compound with the molecular formula C18H30O. It is a derivative of phenol where three hydrogen atoms are replaced by sec-butyl groups. This compound is known for its weak acidic properties and is commonly used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tri-sec-butylphenol can be synthesized through the alkylation of phenol with sec-butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating phenol and sec-butyl alcohol with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the alkylation process.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors where phenol and sec-butyl alcohol are fed into the reactor along with the acid catalyst. The reaction mixture is then heated to the desired temperature to achieve optimal conversion rates. The product is subsequently purified through distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Tri-sec-butylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to phenol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Phenol and other reduced derivatives.
Substitution: Various substituted phenolic compounds depending on the electrophile used.
Applications De Recherche Scientifique
Tri-sec-butylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as an antioxidant.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized as an antioxidant in polymers and other materials to prevent degradation.
Mécanisme D'action
The mechanism by which tri-sec-butylphenol exerts its effects involves its interaction with various molecular targets and pathways. As an antioxidant, it can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This activity is primarily due to the presence of the phenolic hydroxyl group, which can undergo redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tri-tert-butylphenol: Another phenolic compound with tert-butyl groups instead of sec-butyl groups.
2,6-Di-tert-butylphenol: A phenolic compound with two tert-butyl groups.
4-tert-butylphenol: A phenolic compound with a single tert-butyl group.
Uniqueness
Tri-sec-butylphenol is unique due to the presence of sec-butyl groups, which impart different steric and electronic properties compared to tert-butyl groups. This difference can influence its reactivity, solubility, and overall chemical behavior, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
31154-98-0 |
|---|---|
Formule moléculaire |
C18H30O |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
2,3,4-tri(butan-2-yl)phenol |
InChI |
InChI=1S/C18H30O/c1-7-12(4)15-10-11-16(19)18(14(6)9-3)17(15)13(5)8-2/h10-14,19H,7-9H2,1-6H3 |
Clé InChI |
PIHPRZNPMVNXGQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=C(C(=C(C=C1)O)C(C)CC)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



